Sulfo-Cy5-tetrazine

Bioorthogonal Chemistry Click Chemistry Kinetics

Sulfo-Cy5-tetrazine is a sulfonated Cyanine5 (Cy5) derivative conjugated to a 1,2,4,5-tetrazine moiety, functioning as a water-soluble, far-red fluorescent probe. Its fluorescence properties are nearly identical to Cy5 (Ex/Em ≈ 633/647 nm), with an extinction coefficient of 250,000 M⁻¹cm⁻¹, making it ideally suited for 633 nm or 647 nm laser lines.

Molecular Formula C43H49N7O10S3
Molecular Weight 920.1 g/mol
Cat. No. B15599157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5-tetrazine
Molecular FormulaC43H49N7O10S3
Molecular Weight920.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H49N7O10S3/c1-42(2)34-26-32(62(55,56)57)19-21-36(34)49(23-10-6-9-14-40(51)44-28-30-15-17-31(18-16-30)41-47-45-29-46-48-41)38(42)12-7-5-8-13-39-43(3,4)35-27-33(63(58,59)60)20-22-37(35)50(39)24-11-25-61(52,53)54/h5,7-8,12-13,15-22,26-27,29H,6,9-11,14,23-25,28H2,1-4H3,(H3-,44,51,52,53,54,55,56,57,58,59,60)
InChIKeyTYHSHKVHPUEYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sulfo-Cy5-tetrazine: A Water-Soluble, Far-Red Bioorthogonal Fluorescent Probe for Fast TCO Ligation


Sulfo-Cy5-tetrazine is a sulfonated Cyanine5 (Cy5) derivative conjugated to a 1,2,4,5-tetrazine moiety, functioning as a water-soluble, far-red fluorescent probe [1]. Its fluorescence properties are nearly identical to Cy5 (Ex/Em ≈ 633/647 nm), with an extinction coefficient of 250,000 M⁻¹cm⁻¹, making it ideally suited for 633 nm or 647 nm laser lines [2]. The compound enables bioorthogonal labeling via the inverse-electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO)-containing molecules, a reaction prized for its exceptional kinetics and selectivity without requiring copper catalysts or elevated temperatures . The introduction of sulfonate groups (–SO₃⁻) dramatically enhances aqueous solubility compared to non-sulfonated Cy5-tetrazine analogs .

Why Non-Sulfonated Cy5-Tetrazine or Cy5-NHS Esters Cannot Substitute Sulfo-Cy5-tetrazine in Aqueous Bioorthogonal Applications


Generic substitution of Sulfo-Cy5-tetrazine with non-sulfonated Cy5-tetrazine or conventional amine-reactive Cy5 dyes (e.g., Cy5-NHS ester) fails to deliver comparable performance in demanding biological systems. Non-sulfonated Cy5-tetrazine exhibits significantly lower aqueous solubility and a higher propensity for aggregation and non-specific binding in physiological buffers (e.g., PBS, pH 7.4), leading to increased background fluorescence and reduced labeling efficiency . In contrast, the sulfonate groups on Sulfo-Cy5-tetrazine confer high water solubility (>50 mM in PBS) and minimize hydrophobic interactions . Furthermore, while conventional Cy5-NHS esters rely on nucleophilic substitution, they cannot replicate the bioorthogonality, speed, and catalyst-free nature of the tetrazine-TCO ligation, which is essential for live-cell and in vivo pretargeting applications [1].

Sulfo-Cy5-tetrazine: Quantitative Differentiation in Kinetics, Solubility, and pH Stability Compared to Alternative Conjugation Tools


Sulfo-Cy5-tetrazine Exhibits Sub-Minute Half-Life and 100-1000x Faster Kinetics Compared to SPAAC

Sulfo-Cy5-tetrazine leverages the IEDDA reaction between tetrazine and TCO, which is among the fastest bioorthogonal reactions known. The reaction half-life (t½) for the tetrazine-TCO ligation is typically < 1 minute . The rate constant for the tetrazine-TCO pair is reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹, which is 100 to 1000 times faster than strain-promoted azide-alkyne cycloaddition (SPAAC) reactions [1]. This dramatic rate enhancement enables quantitative labeling at very low concentrations and short incubation times.

Bioorthogonal Chemistry Click Chemistry Kinetics IEDDA

Sulfo-Cy5-tetrazine Demonstrates >50 mM PBS Solubility, Enabling High-Concentration Aqueous Labeling Where Non-Sulfonated Cy5-tetrazine Precipitates

Sulfonation of the Cy5 core is essential for aqueous applications. Sulfo-Cy5-tetrazine possesses a documented aqueous solubility of >50 mM in phosphate-buffered saline (PBS) . In contrast, non-sulfonated Cy5-tetrazine exhibits significant hydrophobicity, with poor solubility in pure water or PBS, necessitating the use of organic co-solvents like DMSO or DMF for initial solubilization, which can lead to aggregation and precipitation upon dilution into physiological buffers .

Fluorescent Probes Conjugation Aqueous Solubility Sulfonation

Sulfo-Cy5-tetrazine Maintains Full Fluorescence and Reactivity Across a Broad pH 4-10 Range, Outperforming pH-Sensitive Amine-Reactive Dyes

Sulfo-Cy5-tetrazine, like its parent Cy5 fluorophore, is pH-insensitive across a wide range of pH 4 to pH 10 [1]. This stability is in stark contrast to amine-reactive dyes such as Cy5-NHS ester, which are inherently unstable at basic pH (rapid hydrolysis) and require careful optimization of labeling conditions (typically pH 8.3-8.5) . The tetrazine-TCO ligation itself is also robust across a broad pH spectrum.

Fluorescent Probe Stability pH-Insensitive Dyes Bioorthogonal Labeling Cyanine Dyes

Sulfo-Cy5-tetrazine Shares the High Quantum Yield and Photostability of Cy5, Surpassing FITC and Cy3 in Brightness and Photobleaching Resistance

The Sulfo-Cy5-tetrazine probe retains the favorable photophysical properties of the Cy5 fluorophore, which is known for its high quantum yield (Φ ≈ 0.2-0.28) and molar extinction coefficient (≈ 250,000-271,000 M⁻¹cm⁻¹) . This results in a very bright, far-red signal. Comparative studies indicate that Cy5 is significantly more photostable than widely used dyes like fluorescein (FITC) and Cy3, enabling longer imaging times with reduced signal loss .

Fluorescence Imaging Photostability Quantum Yield Cyanine Dyes

Proven Application Scenarios for Sulfo-Cy5-tetrazine in Bioorthogonal Imaging and Conjugation


Pretargeted In Vivo Imaging and Tumor Visualization

Sulfo-Cy5-tetrazine is ideally suited for pretargeted imaging strategies. A TCO-modified targeting vector (e.g., antibody, peptide) is first administered and allowed to accumulate at the target site (e.g., tumor). Subsequently, Sulfo-Cy5-tetrazine is injected and rapidly ligates to the TCO group in vivo due to its sub-minute reaction kinetics (t½ < 1 min) and high aqueous solubility (>50 mM in PBS), enabling high-contrast visualization with low background signal .

Labeling of Cell-Surface Proteins and Receptors for Live-Cell Microscopy

Researchers can use Sulfo-Cy5-tetrazine to label TCO-functionalized antibodies or ligands on the surface of live cells. Its excellent water solubility ensures minimal non-specific binding, and its pH insensitivity (pH 4-10) allows for imaging in a variety of culture media and buffers without affecting probe performance . This enables high-fidelity tracking of receptor dynamics and internalization events.

Rapid and Efficient Bioconjugation of Antibodies and Proteins in Aqueous Buffers

For generating fluorescently labeled biomolecules, Sulfo-Cy5-tetrazine offers a superior alternative to traditional NHS-ester chemistry. By first incorporating a TCO handle onto an antibody, the subsequent ligation with Sulfo-Cy5-tetrazine is faster, more bioorthogonal, and can be performed at neutral pH, eliminating the risk of protein denaturation or activity loss associated with amine-reactive dyes [1].

Functionalization and Tracking of Drug Delivery Nanoparticles

The high solubility and fast click reactivity of Sulfo-Cy5-tetrazine make it an excellent tool for functionalizing and tracking TCO-decorated nanoparticles, liposomes, or polymeric micelles. It allows for real-time monitoring of nanoparticle distribution and uptake in vitro and in vivo without perturbing the nanoparticle's surface properties due to aggregation or precipitation .

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